Cas no 124598-60-3 (5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-2-iodo-N,N-dimethyl-)
124598-60-3 structure
Product Name:5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-2-iodo-N,N-dimethyl-
CAS-nummer:124598-60-3
MF:C19H23IN2
MW:406.303797006607
CID:210716
PubChem ID:130221
Update Time:2025-04-19
5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-2-iodo-N,N-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- 5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-2-iodo-N,N-dimethyl-
- 2-iodoimipramine
- 3-(3-iodo-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
- 3-(2-iodo-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine
- 5H-Dibenz(b,f)azepine-5-propanamine, 10,11-dihydro-2-iodo-N,N-dimethyl-
- DTXSID20154438
- 124598-60-3
-
- Inchi: 1S/C19H23IN2/c1-21(2)12-5-13-22-18-7-4-3-6-15(18)8-9-16-14-17(20)10-11-19(16)22/h3-4,6-7,10-11,14H,5,8-9,12-13H2,1-2H3
- InChI-sleutel: QZSZIBCLUYVMEG-UHFFFAOYSA-N
- LACHT: IC1C=CC2=C(C=1)CCC1C=CC=CC=1N2CCCN(C)C
Berekende eigenschappen
- Exacte massa: 406.09029
- Monoisotopische massa: 406.09060g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 4
- Complexiteit: 346
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: none
- Topologisch pooloppervlak: 6.5Ų
Experimentele eigenschappen
- PSA: 6.48
5H-Dibenz[b,f]azepine-5-propanamine,10,11-dihydro-2-iodo-N,N-dimethyl- Gerelateerde literatuur
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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